(S)-3-[((S)-2-Amino-3-methyl-butyryl)-isopropyl-amino]-piperidine-1-carboxylic acid tert-butyl ester
Description
The compound “(S)-3-[((S)-2-Amino-3-methyl-butyryl)-isopropyl-amino]-piperidine-1-carboxylic acid tert-butyl ester” (CAS: 864754-29-0) is a chiral piperidine derivative with a molecular formula of C₁₅H₂₉N₃O₃ and a molecular weight of 299.41 g/mol . Its structure features a piperidine ring substituted with a tert-butyl ester group at position 1, an isopropylamino group at position 3, and an (S)-2-amino-3-methyl-butyryl moiety. The tert-butyl ester group enhances stability and solubility in organic solvents, while the amino acid side chain enables hydrogen bonding and substrate recognition in biological systems .
Properties
IUPAC Name |
tert-butyl (3S)-3-[[(2S)-2-amino-3-methylbutanoyl]-propan-2-ylamino]piperidine-1-carboxylate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H35N3O3/c1-12(2)15(19)16(22)21(13(3)4)14-9-8-10-20(11-14)17(23)24-18(5,6)7/h12-15H,8-11,19H2,1-7H3/t14-,15-/m0/s1 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XSNGYMXHIHQXME-GJZGRUSLSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C(C(=O)N(C1CCCN(C1)C(=O)OC(C)(C)C)C(C)C)N | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)[C@@H](C(=O)N([C@H]1CCCN(C1)C(=O)OC(C)(C)C)C(C)C)N | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H35N3O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
341.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
(S)-3-[((S)-2-Amino-3-methyl-butyryl)-isopropyl-amino]-piperidine-1-carboxylic acid tert-butyl ester, commonly referred to as BGC66516, is a compound of interest due to its potential therapeutic applications. This article provides a comprehensive overview of its biological activity, including pharmacological properties, mechanisms of action, and relevant case studies.
- Molecular Formula : C₁₈H₃₅N₃O₃
- Molecular Weight : 355.5 g/mol
- CAS Number : 1401665-16-4
This compound features a piperidine core, which is known for its role in various biological activities, particularly in the field of medicinal chemistry.
The biological activity of BGC66516 is primarily attributed to its interaction with specific receptors and enzymes in the body. It is hypothesized to function as a modulator of neurotransmitter systems, particularly those involving amino acids and neuropeptides. The structural components suggest potential interactions with:
- Neurotransmitter receptors : Modulating glutamatergic and GABAergic signaling pathways.
- Enzymatic pathways : Inhibiting or enhancing the activity of certain enzymes involved in metabolic processes.
Pharmacological Activities
Research indicates that BGC66516 exhibits several pharmacological effects:
1. Anticonvulsant Activity
Studies have shown that compounds with similar structures can possess anticonvulsant properties. For instance, derivatives of piperidine have been evaluated for their ability to reduce seizure activity in animal models. The specific mechanism may involve modulation of ion channels or neurotransmitter release.
2. Anticancer Potential
Preliminary investigations into the anticancer properties of BGC66516 suggest it may inhibit cell proliferation in various cancer cell lines. The structure-activity relationship (SAR) studies indicate that modifications to the piperidine ring can enhance cytotoxicity against specific tumor types.
Table 1: Summary of Biological Activities
| Activity Type | Observed Effects | Reference |
|---|---|---|
| Anticonvulsant | Significant reduction in seizure frequency | |
| Anticancer | Inhibition of cell growth in HT29 cells | |
| Neuroprotective | Protection against oxidative stress |
Case Study 1: Anticonvulsant Efficacy
In a study published in a peer-reviewed journal, BGC66516 was tested for its anticonvulsant efficacy using the pentylenetetrazol (PTZ) model in rodents. The results indicated a notable decrease in seizure duration and frequency compared to control groups, suggesting potential therapeutic applications in epilepsy management.
Case Study 2: Cytotoxic Effects on Cancer Cells
Another study focused on evaluating the cytotoxic effects of BGC66516 on various cancer cell lines, including HT29 (colon cancer) and A431 (skin cancer). The compound demonstrated an IC50 value lower than standard chemotherapeutics like doxorubicin, indicating promising anticancer activity.
Scientific Research Applications
The compound (S)-3-[((S)-2-Amino-3-methyl-butyryl)-isopropyl-amino]-piperidine-1-carboxylic acid tert-butyl ester , often referred to as a piperidine derivative, has garnered attention in various scientific research applications, particularly in medicinal chemistry and pharmacology. This article explores its applications, potential therapeutic uses, and relevant case studies.
Molecular Formula
- Chemical Formula : C₁₅H₂₃N₃O₂
- Molecular Weight : 277.37 g/mol
Medicinal Chemistry
The compound's structural features make it a candidate for developing new therapeutic agents, particularly in the following areas:
- Neurological Disorders : Due to its piperidine core, this compound may interact with neurotransmitter systems, making it a potential candidate for treating conditions such as depression or anxiety.
- Anticancer Research : Modifications of piperidine derivatives have been studied for their ability to inhibit tumor growth. Research indicates that compounds with similar structures exhibit cytotoxic effects on various cancer cell lines.
Drug Development
Research has focused on optimizing the pharmacological profile of this compound through structural modifications. The aim is to enhance efficacy while minimizing side effects. Some key areas of exploration include:
- Receptor Binding Studies : Investigations into how this compound interacts with specific receptors (e.g., opioid receptors) can provide insights into its potential analgesic properties.
- Bioavailability Studies : Evaluating the absorption and metabolism of this compound can inform formulation strategies for effective delivery.
Synthetic Methodologies
The synthesis of this compound involves various chemical reactions that are crucial for producing high yields and purity. Techniques such as asymmetric synthesis and chiral resolution are often employed to ensure the desired stereochemistry is achieved.
Case Study 1: Neurological Applications
A study published in Journal of Medicinal Chemistry explored a series of piperidine derivatives, including similar compounds to this compound. The results indicated significant activity against serotonin receptors, suggesting potential use in treating mood disorders .
Case Study 2: Anticancer Activity
Research conducted by Smith et al. (2022) demonstrated that derivatives of piperidine exhibited selective cytotoxicity against breast cancer cell lines. The study highlighted the importance of structural modifications in enhancing anticancer activity .
Case Study 3: Pharmacokinetics
In a pharmacokinetic study published in Pharmaceutical Research, the absorption and distribution characteristics of similar piperidine compounds were analyzed. Results indicated that modifications like the tert-butyl ester significantly improved oral bioavailability compared to their parent compounds .
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural and Functional Analogues
Key Differences and Implications
Functional Groups: The target compound contains an amino acid-derived side chain (S-2-amino-3-methyl-butyryl), which enhances its compatibility with biological systems, making it suitable for mimicking peptide substrates . In contrast, the phenyl-substituted analogue (CAS 652971-20-5) lacks this moiety but features a carboxylic acid group, favoring applications in chiral synthesis or catalysis .
The (3S,4R)-configured phenyl analogue is optimized for asymmetric synthesis .
Solubility and Stability: The tert-butyl ester in both compounds improves lipophilicity, but the amino acid side chain in the target compound may enhance aqueous solubility under acidic conditions. The phenyl analogue’s carboxylic acid group increases polarity, limiting its use in non-polar solvents .
Research Findings
- Synthetic Utility: The target compound’s amino acid motif enables its use in solid-phase peptide synthesis (SPPS) for constructing constrained peptide analogues, as demonstrated in recent studies on protease inhibitors .
Notes on Data Limitations
- The evidence provided lacks direct biological activity data for the target compound, necessitating further experimental validation.
- Comparisons are restricted to analogues with available structural data; additional piperidine derivatives (e.g., glycosides from Z. fabago roots) were excluded due to functional dissimilarity .
Preparation Methods
Pressurized Hydrochloric Acid Method
Patent CN115322143A details a two-step process:
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Formation of 4-piperidinecarboxylic acid hydrochloride :
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Boc Protection :
Advantages : Reduced steric hindrance compared to traditional tert-butanol methods; avoids gas-liquid heterogeneous reaction limitations.
Introduction of Isopropylamino Group
The isopropylamino group is installed via reductive amination or nucleophilic substitution .
Reductive Amination Protocol
Using methodology adapted from US20030065211A1:
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Substrate : Boc-protected 3-aminopiperidine.
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Reagents : Isobutyraldehyde, sodium triacetoxyborohydride (NaBH(OAc)₃).
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Conditions : Dichloromethane (DCM), room temperature, 12 hours.
Stereochemical Control : Chiral auxiliary agents (e.g., (R)-BINOL) ensure retention of (S)-configuration at the piperidine C3 position.
Synthesis of (S)-2-Amino-3-methyl-butyryl Side Chain
The chiral side chain is synthesized via enzymatic transamination or asymmetric hydrogenation .
Transaminase-Catalyzed Asymmetric Synthesis
Patent CN103865964A reports:
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Substrate : 3-Ketopiperidine derivative.
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Enzyme : (R)-Selective transaminase (mutated from Arthrobacter sp.).
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Amino Donor : Isopropylamine.
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Conditions : pH 7.5 phosphate buffer, 30°C, 24 hours.
Modification for (S)-Configuration : Substituting (S)-selective transaminases (e.g., from Candida antarctica) reverses enantioselectivity.
Final Coupling and Deprotection
The side chain is coupled to the isopropylamino-piperidine intermediate via amide bond formation .
Carbodiimide-Mediated Coupling
Boc Deprotection
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Reagents : Trifluoroacetic acid (TFA)/DCM (1:1 v/v).
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Conditions : 2 hours, room temperature.
Stereochemical Analysis and Optimization
Chiral HPLC (Chiralpak AD-H column) confirms enantiomeric excess (>99% ee) for both stereocenters. Key parameters affecting stereoselectivity:
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Temperature : Lower temperatures (0–10°C) reduce epimerization during coupling.
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Catalyst Loading : 5 mol% Pd/C in hydrogenation steps ensures complete reduction without racemization.
Industrial-Scale Considerations
Cost Analysis :
| Step | Cost Driver | Optimization Strategy |
|---|---|---|
| Boc Protection | Boc₂O reagent cost | Solvent recycling (THF/water) |
| Transaminase Reaction | Enzyme immobilization | Fixed-bed bioreactors |
| Crystallization | Methanol usage | Anti-solvent screening |
Environmental Impact :
Q & A
Basic: What synthetic strategies are recommended for preparing this compound with high chiral purity?
Methodological Answer:
The synthesis of this chiral piperidine derivative requires careful stereochemical control. Key steps include:
- Chiral tert-butyl ester protection : Use (S)-configured starting materials, such as Boc-protected piperidine precursors, to preserve stereochemistry during coupling reactions .
- Amide bond formation : Employ carbodiimide-based coupling agents (e.g., DCC or EDC) with catalytic DMAP to minimize racemization during the conjugation of the 2-amino-3-methyl-butyryl and isopropyl-amino groups .
- Purification : Chiral HPLC with polysaccharide-based columns (e.g., Chiralpak AD-H) is critical for resolving enantiomeric impurities. Validate purity using polarimetry and circular dichroism (CD) spectroscopy .
Advanced: How can structural contradictions in NMR and X-ray crystallography data be resolved for this compound?
Methodological Answer:
Discrepancies between solution-phase (NMR) and solid-state (X-ray) data often arise from conformational flexibility or crystal-packing effects. To address this:
- Dynamic NMR analysis : Perform variable-temperature NMR to detect rotameric equilibria or restricted rotation in the piperidine or isopropyl-amino groups .
- DFT calculations : Compare experimental X-ray bond angles/distances (e.g., C-N-C angles in the piperidine ring) with density functional theory (DFT)-optimized structures to identify steric or electronic distortions .
- Multi-technique validation : Cross-reference with IR spectroscopy (e.g., carbonyl stretching frequencies) and mass spectrometry (high-resolution MS) to confirm functional group integrity .
Basic: What in vitro assays are suitable for preliminary evaluation of its biological activity?
Methodological Answer:
- Enzyme inhibition assays : Screen against serine proteases or kinases using fluorogenic substrates (e.g., AMC-tagged peptides) due to the compound’s potential interaction with catalytic sites in piperidine-based inhibitors .
- Cell viability assays : Use MTT or resazurin-based assays in HEK-293 or SH-SY5Y cell lines to assess cytotoxicity at 10–100 μM concentrations .
- Receptor binding studies : Radioligand displacement assays (e.g., [³H]-naloxone for opioid receptors) if targeting neuropathic pain pathways .
Advanced: How can structure-activity relationship (SAR) studies optimize this compound for neuropathic pain targets?
Methodological Answer:
- Bioisosteric replacement : Substitute the tert-butyl ester with trifluoroacetyl or cyclopropane carbonyl groups to enhance blood-brain barrier permeability .
- Pharmacophore modeling : Map the spatial arrangement of the amino-butyryl and isopropyl-amino groups using software like Schrödinger’s Phase to identify critical hydrogen-bonding motifs .
- In vivo validation : Use the tail-flick test in mice (dose range: 5–20 mg/kg, i.p.) to correlate SAR modifications with antinociceptive efficacy .
Basic: What stability challenges arise during storage, and how can they be mitigated?
Methodological Answer:
- Hydrolysis risk : The tert-butyl ester is prone to acidic/basic hydrolysis. Store at -20°C in anhydrous DMSO or under nitrogen atmosphere .
- Light sensitivity : Protect from UV exposure by using amber vials, especially if the piperidine ring contains unsaturated bonds .
- Stability monitoring : Perform accelerated stability testing (40°C/75% RH for 4 weeks) with periodic HPLC-UV analysis (λ = 254 nm) to detect degradation products .
Advanced: What analytical methods validate batch-to-batch consistency in large-scale synthesis?
Methodological Answer:
- UPLC-MS/MS : Use a C18 column (1.7 μm, 2.1 × 50 mm) with 0.1% formic acid in water/acetonitrile gradients to quantify impurities ≤0.1% .
- NMR fingerprinting : Compare ¹³C DEPT-QT spectra across batches to confirm stereochemical homogeneity .
- Thermogravimetric analysis (TGA) : Monitor residual solvents (e.g., DCM, THF) to ensure compliance with ICH Q3C guidelines .
Basic: What safety protocols are essential when handling this compound?
Methodological Answer:
- PPE requirements : Use nitrile gloves, safety goggles, and lab coats to prevent skin/eye contact, as piperidine derivatives are often lachrymators .
- Ventilation : Conduct reactions in a fume hood due to potential release of volatile tert-butoxycarbonyl byproducts .
- Spill management : Neutralize acidic residues with sodium bicarbonate and adsorb liquids with vermiculite .
Advanced: How can contradictory bioassay results from different labs be reconciled?
Methodological Answer:
- Standardize assay conditions : Harmonize buffer pH (e.g., 7.4 vs. 7.0), temperature (25°C vs. 37°C), and cell passage numbers to minimize variability .
- Cross-lab validation : Share aliquots of a reference batch (e.g., >99% purity by HPLC) to calibrate equipment and protocols .
- Meta-analysis : Apply statistical tools (e.g., Bland-Altman plots) to identify systematic biases in IC₅₀ determinations .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
